L-Valine methyl ester hydrochloride

Vue d'ensemble

Description

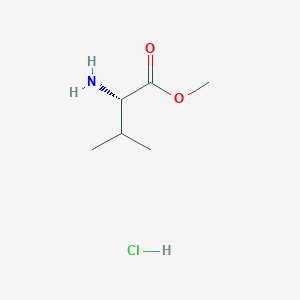

L-Valine methyl ester hydrochloride is an organic compound derived from the amino acid L-valine. It is commonly used in various chemical and biological applications due to its unique properties. The compound has the chemical formula C6H13NO2·HCl and a molecular weight of 167.63 g/mol . It appears as a white crystalline powder and is known for its stability under standard conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of L-valine methyl ester hydrochloride typically involves the esterification of L-valine with methanol in the presence of a catalyst. One common method includes adding absolute methanol to a reactor, cooling it to -8 to -10°C, and then slowly adding thionyl chloride while stirring. After the reaction, L-valine is added under cooling conditions, and the mixture is stirred at room temperature for several hours. The reaction is then heated and refluxed at 60-70°C for 7-9 hours. The product is obtained by distillation under reduced pressure, followed by crystallization and vacuum filtration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

L-valine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other derivatives.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block:

L-Valine methyl ester hydrochloride serves as an essential building block in peptide synthesis. It is particularly valuable in the development of modified peptides that can enhance biological activity or stability. The compound's structural characteristics allow for the incorporation of valine into peptides, which can influence their folding and functionality.

Case Study:

Research has demonstrated the successful incorporation of this compound into various peptide sequences, leading to improved pharmacokinetic properties and biological activity. For instance, studies have shown that peptides synthesized using this compound exhibit enhanced stability against enzymatic degradation, making them more effective in therapeutic applications .

Pharmaceutical Development

Drug Formulation:

This compound is utilized in the formulation of drugs, especially those targeting neurological disorders. Its ability to mimic amino acids allows it to influence neurotransmitter pathways effectively. As a result, it is being explored for its potential in treating conditions such as depression and anxiety.

Research Findings:

In one study, this compound was evaluated for its effects on neurotransmitter levels in animal models. The results indicated a significant modulation of serotonin and dopamine levels, suggesting its potential as a therapeutic agent for mood disorders .

Biochemical Research

Protein Folding and Enzyme Activity:

Researchers employ this compound in studies related to protein folding and enzyme activity. Understanding these mechanisms is crucial for elucidating various biological processes.

Application Insights:

The compound has been used to investigate the stability of protein structures under different conditions. For example, experiments have shown that incorporating this compound into protein formulations can enhance their thermal stability and resistance to denaturation .

Agrochemical Applications

Development of Herbicides and Growth Regulators:

this compound finds applications in the agrochemical industry, particularly in the development of herbicides and growth regulators that improve crop yield and resistance.

Case Studies:

Recent studies have highlighted the effectiveness of formulations containing this compound in enhancing plant growth and stress resistance. These formulations have shown promise in increasing agricultural productivity by improving nutrient uptake and resilience against adverse environmental conditions .

Cosmetic Formulations

Conditioning Agent:

The compound's properties make it suitable for use in cosmetic products, where it acts as a conditioning agent that enhances skin and hair texture.

Research Findings:

Formulations incorporating this compound have been shown to improve moisture retention and overall texture in skin care products. Clinical trials indicated user satisfaction regarding skin softness and hydration levels after using products with this ingredient .

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Peptide Synthesis | Building block for modified peptides | Enhanced stability against degradation |

| Pharmaceuticals | Drug formulation for neurological disorders | Modulation of neurotransmitter levels |

| Biochemical Research | Studies on protein folding | Increased thermal stability of proteins |

| Agrochemicals | Herbicides and growth regulators | Improved crop yield and stress resistance |

| Cosmetics | Conditioning agent for skin and hair products | Increased moisture retention and texture improvement |

Mécanisme D'action

The mechanism of action of L-valine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release L-valine, which then participates in various metabolic processes. The compound can also act as a substrate for enzymes involved in peptide synthesis, influencing protein production and function .

Comparaison Avec Des Composés Similaires

L-valine methyl ester hydrochloride can be compared with other similar compounds, such as:

- L-Leucine methyl ester hydrochloride

- L-Alanine methyl ester hydrochloride

- L-Phenylalanine methyl ester hydrochloride

- L-Methionine methyl ester hydrochloride

These compounds share similar ester and amino acid structures but differ in their side chains, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific side chain, which imparts distinct properties and reactivity .

Activité Biologique

L-Valine methyl ester hydrochloride (CAS Number: 6306-52-1) is an amino acid derivative that plays a significant role in various biochemical and pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and applications in medicine and research.

- Chemical Formula : C₆H₁₃NO₂·HCl

- Molecular Weight : 167.63 g/mol

- Solubility : Soluble in water, methanol, and ethanol; nearly insoluble in acetone, ether, and chloroform.

This compound acts primarily by interacting with nutrient sensors known as transceptors. These transceptors mediate the activation of signaling pathways that are crucial for nutrient sensing and metabolism. Specifically, L-valine is involved in several key biochemical pathways:

- Protein Synthesis : As a precursor for protein synthesis, it contributes to muscle repair and growth.

- Metabolic Regulation : It influences the secretion of metabolic hormones and plays a role in energy supply during physical exercise and stress management.

Pharmacokinetics

This compound is rapidly absorbed and metabolized in the body. Its solubility profile indicates a favorable absorption rate when administered orally or intravenously. The compound's pharmacokinetic properties allow it to exert effects on muscle metabolism and recovery post-exercise.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Muscle Repair | Enhances muscle recovery post-exercise by reducing muscle damage. |

| Hormonal Influence | Affects the secretion of hormones like insulin, which regulates metabolism. |

| Cognitive Function | May improve mental performance during stress-related tasks. |

| Biosynthesis Precursor | Serves as a building block for peptides and proteins. |

Case Studies

-

Exercise Recovery :

A study demonstrated that supplementation with this compound significantly reduced markers of muscle damage (creatine kinase levels) after intense exercise compared to a placebo group. This suggests its potential use in sports nutrition to enhance recovery. -

Cognitive Performance :

In a controlled trial involving stressful cognitive tasks, participants who received this compound showed improved performance metrics, indicating its role in enhancing mental acuity under stress. -

Pharmaceutical Applications :

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including valsartan, an antihypertensive medication. Its purity directly impacts the efficacy of the final drug product .

Comparison with Similar Compounds

This compound can be compared with other amino acid esters such as:

| Compound | Key Differences |

|---|---|

| L-Leucine Methyl Ester HCl | Larger side chain; different metabolic effects. |

| L-Alanine Methyl Ester HCl | Smaller side chain; less impact on muscle recovery. |

| L-Phenylalanine Methyl Ester HCl | Aromatic side chain; different pharmacological properties. |

These compounds share structural similarities but differ significantly in their biological roles and applications.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGLDBMQKZTXPW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212389 | |

| Record name | Methyl valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-52-1 | |

| Record name | L-Valine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of L-valine methyl ester hydrochloride in the pharmaceutical industry?

A1: this compound serves as a crucial building block in the synthesis of valsartan [, , , , ], a widely prescribed antihypertensive drug.

Q2: How does the purity of this compound impact the quality of valsartan?

A2: Research indicates a direct relationship between the presence of L-isoleucine methyl ester hydrochloride, an impurity in this compound, and the formation of related substance E in valsartan []. Specifically, using this compound with no more than 0.15% L-isoleucine methyl ester hydrochloride results in valsartan containing less than 0.10% of related substance E [].

Q3: Are there analytical methods available to assess the purity of this compound?

A3: Yes, gas chromatography (GC) emerges as a widely used technique for determining the purity of this compound []. This method has been validated for precision, recovery, linearity range, robustness, and sample solution stability, confirming its suitability for quality control in pharmaceutical manufacturing [].

Q4: Beyond GC, are other analytical techniques employed to characterize this compound?

A4: Absolutely, High-Performance Liquid Chromatography (HPLC) is another technique employed to quantify this compound and related impurities within drug substances like valsartan [].

Q5: Can you elaborate on the synthesis of valsartan using this compound?

A5: Certainly. One synthetic route utilizes this compound in a multi-step process. It involves reacting this compound with 2N-trityl-5-(4'-methylbiphenyl-2-yl)tetrazole, followed by deprotection and acylation with pentanoyl chloride. The resulting intermediate then undergoes hydrolysis to yield valsartan [].

Q6: Are there alternative synthetic pathways for valsartan that utilize this compound?

A6: Yes, another method involves the reaction of this compound with 4-brooethyl-2'-cyanobiphenyl, followed by acylation, azidation, and hydrolysis to obtain valsartan []. This particular method leverages phase-transfer catalysts to enhance reaction efficiency [].

Q7: Are there any studies on the physicochemical properties of this compound?

A7: Yes, research has explored the solute-solute and solute-solvent interactions of aqueous binary mixtures containing this compound using volumetric and compressional studies at different temperatures [].

Q8: Apart from valsartan synthesis, are there other applications of this compound?

A8: this compound is also employed in synthesizing chiral azomethines, achieved through reactions with substituted benzaldehydes derived from vanillin [].

Q9: Has this compound been explored in the context of macrocycle synthesis?

A9: Indeed, it serves as a starting material for synthesizing an isopropyl-substituted 1,4,7-triazacyclononane. Researchers developed an in situ sequential macrocyclization method to achieve efficient yields [].

Q10: Can this compound be used to prepare chiral organoboranes?

A10: Yes, it can be utilized in the synthesis of spiroborate esters, a class of chiral organoboranes, using ethylene glycol and triisopropyl borate [].

Q11: Does this compound participate in copper-mediated reactions?

A11: Yes, it can react with benzaldehyde in a copper-mediated oxidative coupling, facilitated by copper(I) iodide, tert-butyl hydroperoxide, and silver iodate, yielding (S)-Methyl-2-benzamido-3-methylbutanoate [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.